Home > Products > Catalysts and Ligands P112 > Heptaplatin Sunpla
Heptaplatin Sunpla - 146665-77-2

Heptaplatin Sunpla

Catalog Number: EVT-270572
CAS Number: 146665-77-2
Molecular Formula: C11H18N2O6Pt
Molecular Weight: 469.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Heptaplatin (Sunpla, SKI-2053R) is a third-generation platinum-based antitumor agent belonging to the class of platinum-based antineoplastic drugs. [, , ] It is a cisplatin derivative developed as a potential improvement over earlier generations with a focus on enhanced efficacy and a more favorable toxicity profile. [, , , ] Heptaplatin has been approved for the treatment of gastric cancer in South Korea. [, , , ]

Future Directions
  • Overcoming resistance: Investigating mechanisms of resistance to Heptaplatin and developing strategies to circumvent this resistance is crucial for improving its clinical efficacy. [, , ]
  • Combination therapies: Further exploration of synergistic combinations of Heptaplatin with other chemotherapeutic agents, targeted therapies, or immunotherapies holds promise for enhancing its therapeutic index. [, , , , ]
  • Drug delivery systems: Developing novel drug delivery systems, such as nanoparticles or liposomes, could improve the pharmacokinetic properties of Heptaplatin, enhance its tumor targeting, and reduce its systemic toxicity. [, , ]
  • Expanding clinical applications: Investigating the efficacy of Heptaplatin in other types of cancer beyond gastric cancer may broaden its clinical utility. [, , ]
  • Understanding its mechanism of action: Further research is needed to elucidate the precise mechanisms underlying Heptaplatin's antitumor activity and its interactions with cellular targets beyond DNA. [, ]

Conclusion:

Heptaplatin is a third-generation platinum-based antitumor agent with promising antitumor activity. [, , ] Continued research is necessary to optimize its clinical use, overcome resistance, and develop novel strategies to enhance its efficacy and safety profile.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers, including testicular, ovarian, lung, and bladder cancers. It works by binding to DNA and interfering with cell division, leading to cell death. [, , , , , , ]

Relevance: Cisplatin is the prototype drug for platinum-based anticancer agents, including Heptaplatin. Many of the subsequent platinum drugs, including Heptaplatin, were developed to improve upon the efficacy and toxicity profile of cisplatin. [, , , , , ]

Carboplatin

Compound Description: Carboplatin is another platinum-based chemotherapy drug, similar in mechanism of action to cisplatin. It is used to treat a variety of cancers, including ovarian, lung, and bladder cancers. Carboplatin is generally associated with a milder side effect profile compared to cisplatin, particularly in terms of nephrotoxicity and neurotoxicity. [, , , , , , ]

Relevance: Carboplatin, like Heptaplatin, is a second-generation platinum-based drug that aimed to improve upon the toxicity profile of cisplatin while maintaining efficacy. [, , , , , ]

Oxaliplatin

Compound Description: Oxaliplatin is a third-generation platinum-based chemotherapy drug primarily used in combination with other drugs for treating colorectal cancer. It forms different DNA adducts than cisplatin and carboplatin, potentially contributing to its distinct activity profile. [, , , , , , , ]

Relevance: Oxaliplatin, similar to Heptaplatin, represents a later generation of platinum-based drugs designed to overcome limitations of earlier drugs like cisplatin. They both exhibit anti-tumor activity and have been studied in various cancer types. [, , , , , , , ]

Nedaplatin

Compound Description: Nedaplatin is a second-generation platinum-based chemotherapy drug approved for use in Japan to treat various cancers, including lung, head and neck, and esophageal cancers. It exhibits similar activity to cisplatin but with a milder toxicity profile. [, , , , , , ]

Relevance: Nedaplatin, like Heptaplatin, belongs to the second generation of platinum-based drugs, aiming to improve upon the therapeutic index of cisplatin by enhancing efficacy and/or reducing toxicity. [, , , , , ]

Lobaplatin

Compound Description: Lobaplatin is a third-generation platinum-based chemotherapy drug approved for use in China to treat various cancers, including small cell lung cancer, metastatic stomach cancer, and breast cancer. It is less toxic to the kidneys than cisplatin but can cause bone marrow suppression. [, , , , , , , ]

Relevance: Lobaplatin and Heptaplatin, being third-generation platinum-based drugs, both represent attempts to refine the therapeutic properties of platinum-based chemotherapy by addressing limitations of previous drugs. [, , , , , ]

Dicycloplatin

Compound Description: Dicycloplatin is a lipophilic platinum-based chemotherapy drug designed to improve tumor targeting and reduce side effects. [, ]

Relevance: Dicycloplatin, like Heptaplatin, is a platinum-based drug explored as an alternative to cisplatin, seeking improvements in tumor targeting and reduction of side effects. [, ]

Satraplatin

Compound Description: Satraplatin is an orally bioavailable platinum(IV) complex that acts as a prodrug of cisplatin. It was developed to overcome the limitations of intravenous administration and platinum resistance. [, , , ]

cis-[(4S,5S)-4,5-bis-(aminomethyl)-2-isopropyl-1,3-dioxolane 3-hydroxy-1,1-cyclobutanedicarboxylate platinum (II)]

Compound Description: This compound is a novel water-soluble analog of Heptaplatin with reported improvements in antitumor activity and reduced toxicity compared to the parent compound. It features modifications in the carrier ligand to enhance its pharmacological properties. []

Relevance: This compound is structurally related to Heptaplatin, differing in the chirality of the 1,3-dioxolane ring. It represents a direct attempt to improve upon the properties of Heptaplatin through structural modification. []

Source and Classification

Heptaplatin is classified as a platinum coordination complex. Its chemical structure allows it to interact with DNA, leading to cytotoxic effects that inhibit cancer cell proliferation. The compound is primarily sourced from synthetic processes involving platinum and other ligands that enhance its solubility and bioavailability in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of Heptaplatin involves several steps that typically include the reaction of potassium tetrachloroplatinate(II) with various ligands under controlled conditions. A notable method described in literature involves a one-pot reaction that combines multiple components to yield the desired product efficiently.

  1. Reagents: The synthesis often requires potassium tetrachloroplatinate(II), sodium nitrite, and other organic compounds such as amines or imidazoles.
  2. Conditions: The reaction is generally conducted under mild conditions, which can include heating in an aqueous solution or other solvents.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate Heptaplatin from by-products.

This synthetic approach not only ensures high yields but also enhances the purity of the final compound, which is crucial for its subsequent biological evaluation.

Molecular Structure Analysis

Structure and Data

Heptaplatin's molecular structure features a central platinum atom coordinated with various ligands that influence its reactivity and biological activity. The exact configuration can vary depending on the ligands used during synthesis.

  • Chemical Formula: C₁₄H₁₈Cl₄N₂O₄Pt
  • Molecular Weight: Approximately 500.5 g/mol
  • Structure: The structure typically includes a square planar geometry around the platinum center, characteristic of many platinum complexes.

The specific arrangement of ligands around the platinum atom plays a critical role in its interaction with DNA and subsequent antitumor activity.

Chemical Reactions Analysis

Reactions and Technical Details

Heptaplatin undergoes various chemical reactions that are essential for its function as an anticancer agent:

  1. Hydrolysis: In aqueous environments, Heptaplatin can hydrolyze to form reactive species that can bind to DNA.
  2. DNA Binding: The primary mechanism involves the formation of covalent bonds with DNA purine bases, leading to cross-linking which inhibits DNA replication and transcription.
  3. Cellular Uptake: The compound's solubility facilitates cellular uptake, allowing it to reach target sites within cancer cells effectively.

These reactions are crucial for understanding how Heptaplatin exerts its cytotoxic effects and contributes to its therapeutic profile.

Mechanism of Action

Process and Data

The mechanism of action of Heptaplatin involves several key processes:

  1. DNA Interaction: Once inside the cell, Heptaplatin binds to DNA, primarily at guanine bases, forming cross-links that prevent proper DNA replication.
  2. Cell Cycle Arrest: This binding induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  3. Apoptosis Induction: The damage caused by DNA cross-linking triggers apoptotic pathways, leading to programmed cell death.

Studies have indicated that Heptaplatin's ability to overcome cisplatin resistance in certain cancer cell lines is attributed to its unique binding properties and lower nephrotoxicity compared to traditional platinum drugs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Heptaplatin exhibits high solubility in water compared to other platinum compounds, enhancing its bioavailability.
  • Stability: The compound is stable under physiological conditions but can hydrolyze in aqueous environments, releasing active species.
  • Toxicity Profile: Clinical trials have shown that Heptaplatin has a lower incidence of nephrotoxicity while maintaining efficacy against tumors .

These properties make Heptaplatin a favorable option for chemotherapy regimens.

Applications

Scientific Uses

Heptaplatin is primarily used in oncology for treating various cancers, particularly gastric cancer, where clinical trials have demonstrated significant efficacy when combined with other chemotherapeutic agents like 5-fluorouracil . Its development represents an important advancement in cancer treatment strategies aimed at overcoming drug resistance associated with traditional therapies such as cisplatin.

Mechanistic Insights into Heptaplatin’s Antineoplastic Activity

Molecular Mechanisms of Cisplatin Resistance Circumvention

Heptaplatin (SKI-2053R) demonstrates distinct advantages over cisplatin in overcoming chemoresistance. Computational studies reveal its hydrolysis mechanism involves biphasic degradation: initial water addition triggers ring-opening of the malonate ligand, followed by a second hydrolysis step that releases malonate entirely. This generates highly reactive mono- and di-aquated species that readily bind DNA [2]. Crucially, these hydrolysis products exhibit reduced deactivation by cellular thiols like glutathione compared to cisplatin, partly due to steric hindrance from the bulky 1,3-dioxolane chelating ring [2] [9]. In cisplatin-resistant L1210 leukemia models, Heptaplatin forms DNA adducts more efficiently than cisplatin, correlating with enhanced cytotoxicity [1] [8]. Resistance factor analyses show Heptaplatin maintains significantly higher activity in resistant gastric cancer sublines (SNU-601/Cis), with only 29-fold resistance versus 49-56-fold for cisplatin/carboplatin [1].

Table 1: Comparative Resistance Factors of Platinum Agents in Cisplatin-Resistant Gastric Cancer Cells

Platinum AgentResistance Factor (SNU-601/Cis vs. Parental)Key Resistance Mechanism Overcome
Cisplatin49-foldReduced cellular accumulation
Carboplatin56-foldEnhanced DNA repair
Heptaplatin29-foldThiol-mediated detoxification

Role of Metallothionein Expression Modulation in Chemosensitization

Metallothionein (MT) overexpression is a well-established cisplatin resistance mechanism. Heptaplatin uniquely attenuates MT induction while showing lower dependence on MT for its cytotoxic activity. Gastric cancer cell lines with 80-fold differential MT expression (SNU-638 vs. SNU-601) exhibit only a 2.0-fold resistance difference to Heptaplatin, compared to 11.2-fold for cisplatin [1]. Molecular studies reveal Heptaplatin selectively inhibits cadmium-induced MT transcription but not zinc-induced expression, indicating metal-specific modulation of MT regulatory pathways [1]. In MT-transfected SNU-601 cells (SNU-601/MT), Heptaplatin shows paradoxical hypersensitivity despite MT overexpression, whereas cisplatin resistance increases. This suggests Heptaplatin’s cytotoxicity bypasses MT-mediated detoxification through:

  • Reduced affinity for MT cysteine residues
  • Downregulation of MT mRNA during treatment (confirmed via RT-PCR)
  • Scavenging of reactive oxygen species independent of MT pathways [1]

Apoptosis Induction Pathways in Resistant Gastric Cancer Sublines

Heptaplatin effectively triggers apoptosis in cisplatin-resistant models through mitochondrial pathway activation. Flow cytometry and DAPI staining in resistant gastric (SNU-601/Cis) and squamous carcinoma (SQ20B) cells demonstrate:

  • Early phosphatidylserine externalization (Annexin V binding) within 6h
  • Caspase-9 activation preceding caspase-8 cleavage, indicating intrinsic pathway dominance
  • ΔΨm dissipation and cytochrome c release within 12h [1] [7]Notably, Heptaplatin synergizes with ionizing radiation to enhance apoptosis in resistant SQ20B cells, where combined treatment increases sub-G1 populations by 3.2-fold versus either modality alone [7]. This synergy correlates with p53-independent upregulation of pro-apoptotic BAX and downregulation of BCL-2, suggesting Heptaplatin reactivates dormant apoptotic machinery in resistant cells [1] [6].

Differential DNA Adduct Formation and Repair Inhibition Dynamics

Heptaplatin’s DNA binding profile differs fundamentally from classical platinum agents. Density functional theory (DFT) analyses combined with CPCM solvation models reveal:

  • Monofunctional adducts with guanine N7 dominate initial binding (activation energy: 18.3 kcal/mol)
  • Subsequent crosslinking forms Guanine-Adenine (G-A) intrastrand adducts preferentially over cisplatin’s signature Guanine-Guanine (G-G) diadducts [2]
  • Adduct geometry causes ~30° DNA bend versus 45° for cisplatin, reducing recognition by nucleotide excision repair (NER) machinery [2] [4]

Table 2: DNA Adduct Profiles of Heptaplatin vs. Cisplatin

CharacteristicHeptaplatinCisplatin
Primary monoadduct targetGuanine N7Guanine N7
Dominant diadductG-A intrastrand crosslinkG-G intrastrand crosslink
DNA bending angle30° ± 5°45° ± 8°
NER recognition efficiencyLow (ERCC1-XPF independent repair)High (ERCC1-XPF dependent)

Accelerator mass spectrometry studies confirm Heptaplatin adducts exhibit prolonged persistence (>48h) in resistant cells, correlating with sustained γ-H2AX activation [4] [8]. This persistence stems from:

  • Inefficient excision by ERCC1-XPF complexes due to atypical adduct conformation
  • Impaired Fanconi anemia pathway recruitment
  • Enhanced proteasomal degradation of NER factors in Heptaplatin-treated cells [4] [8]

Properties

CAS Number

146665-77-2

Product Name

Heptaplatin Sunpla

IUPAC Name

[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate

Molecular Formula

C11H18N2O6Pt

Molecular Weight

469.35 g/mol

InChI

InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1

InChI Key

LPTCUYGPZMAHMM-GPJOBVNKSA-L

SMILES

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2]

Solubility

Soluble in DMSO, not in water

Synonyms

Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R.

Canonical SMILES

CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4]

Isomeric SMILES

CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.